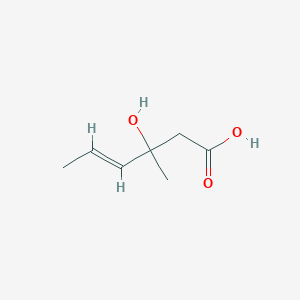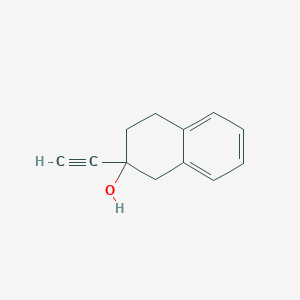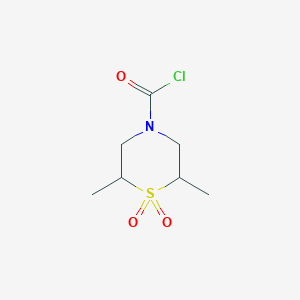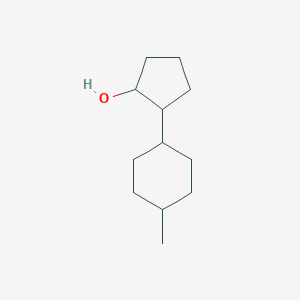
5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects on neurodegenerative disorders and various pathogens . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further modified to introduce the methyl and amine groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in neurodegenerative diseases . The compound may also inhibit certain enzymes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities but lacking the methyl and amine groups.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Another derivative with a different substitution pattern, affecting its biological activity.
Uniqueness: 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which enhances its biological activity and specificity for certain molecular targets . This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6,11H2,1H3 |
InChI Key |
JEQRZXPFYTVMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)
![Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine](/img/structure/B13271389.png)
![2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13271398.png)


![(Butan-2-yl)[(4-nitrophenyl)methyl]amine](/img/structure/B13271410.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13271413.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine](/img/structure/B13271423.png)



![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
